

Measuring Elastase Activity in Cell Lysates using a Fluorogenic Substrate

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Compound of Interest

Compound Name: *Suc-Ala-Ala-Ala-AMC*

Cat. No.: *B1326518*

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Elastases are a class of proteases, belonging to the serine protease family, that are responsible for the breakdown of elastin, a key protein in the extracellular matrix that provides elasticity to tissues. Neutrophil elastase, in particular, is a significant enzyme released by neutrophils during inflammation. While it plays a crucial role in host defense against pathogens, its dysregulation is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Therefore, the accurate measurement of elastase activity in biological samples such as cell lysates is crucial for understanding its physiological and pathological roles and for the development of therapeutic inhibitors.

This document provides a detailed protocol for measuring elastase activity in cell lysates using the fluorogenic substrate N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (**Suc-Ala-Ala-Ala-AMC**). This substrate is specifically cleaved by elastase, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The rate of AMC release, measured by a fluorescence plate reader, is directly proportional to the elastase activity in the sample.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate **Suc-Ala-Ala-Ala-AMC** by elastase. The substrate itself is weakly fluorescent. However, upon cleavage by elastase, the free AMC fluorophore is released. Free AMC exhibits strong fluorescence when excited at approximately 340-380 nm, with an emission maximum around 440-460 nm.[1][2] The increase in fluorescence intensity over time is a direct measure of the elastase activity.

Data Presentation

The following table summarizes key quantitative parameters relevant to the elastase activity assay.

Parameter	Value	Reference
Substrate	N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC)	
Enzyme	Neutrophil Elastase (Human)	
Excitation Wavelength (AMC)	340 - 380 nm	[1]
Emission Wavelength (AMC)	440 - 460 nm	[1]
Typical Substrate Concentration	50 - 200 μ M	
Typical Cell Lysate Concentration	10 - 100 μ g total protein per well	
Assay Buffer	0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl	[3]
Kinetic Parameters (MeoSuc-Ala-Ala-Pro-Val-AMC)	kcat/KM: 11×10^3 M ⁻¹ s ⁻¹ , KM: 290 μ M, kcat: 3.3 s ⁻¹	[4]

Note: Kinetic parameters for the closely related substrate MeoSuc-Ala-Ala-Pro-Val-AMC are provided as a reference.

Experimental Protocols

Preparation of Cell Lysates

This protocol is designed for cultured cells and can be adapted for different cell types. All steps should be performed on ice to minimize protease activity.

Materials:

- Phosphate-buffered saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA
- Protease Inhibitor Cocktail (without EDTA if metalloproteases are not a concern)
- Cell scraper
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- Wash cultured cells twice with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease inhibitors.
- Scrape the cells from the culture dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

- The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Preparation of Reagents

- Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl.
- Substrate Stock Solution (10 mM): Dissolve **Suc-Ala-Ala-Ala-AMC** in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
- AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store at -20°C, protected from light.

AMC Standard Curve

An AMC standard curve is essential to convert the relative fluorescence units (RFU) to the molar amount of AMC produced.

Procedure:

- Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to final concentrations ranging from 0 to 50 µM.
- Add 100 µL of each AMC standard dilution to the wells of a black, flat-bottom 96-well plate.
- Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
- Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the equation of the line ($y = mx + c$).

Elastase Activity Assay

Procedure:

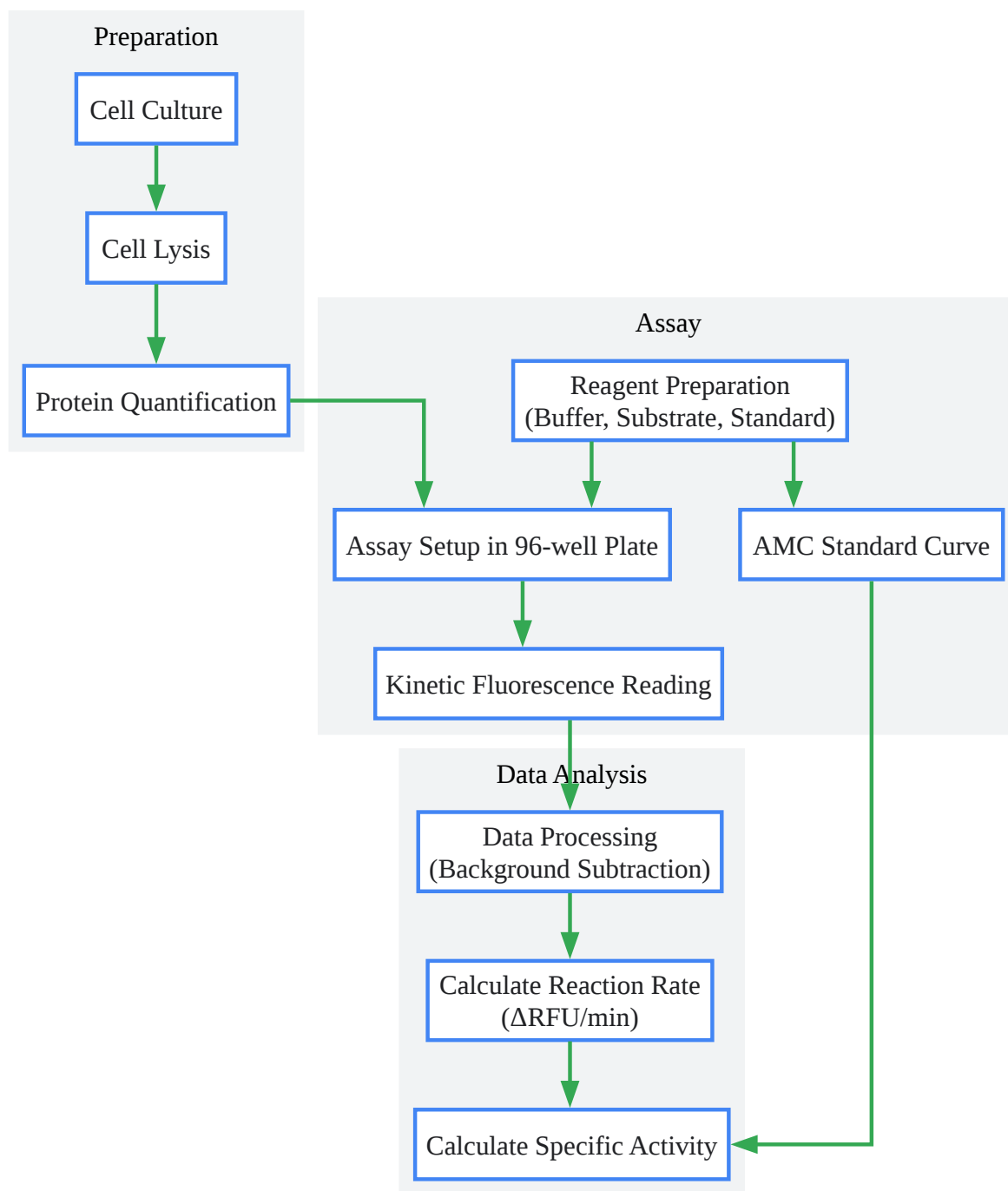
- In a black, flat-bottom 96-well plate, add the following to each well:
 - Cell Lysate: X µL (containing 10-100 µg of total protein)

- Assay Buffer: (100 - X) μ L
- Prepare a "no enzyme" control well containing only Assay Buffer.
- Prepare a "substrate only" control well containing Assay Buffer and the substrate working solution.
- Prepare a working solution of the **Suc-Ala-Ala-Ala-AMC** substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 μ M).
- Initiate the reaction by adding 100 μ L of the substrate working solution to each well, bringing the total volume to 200 μ L.
- Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
- Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically every 1-2 minutes for 30-60 minutes.

Data Analysis

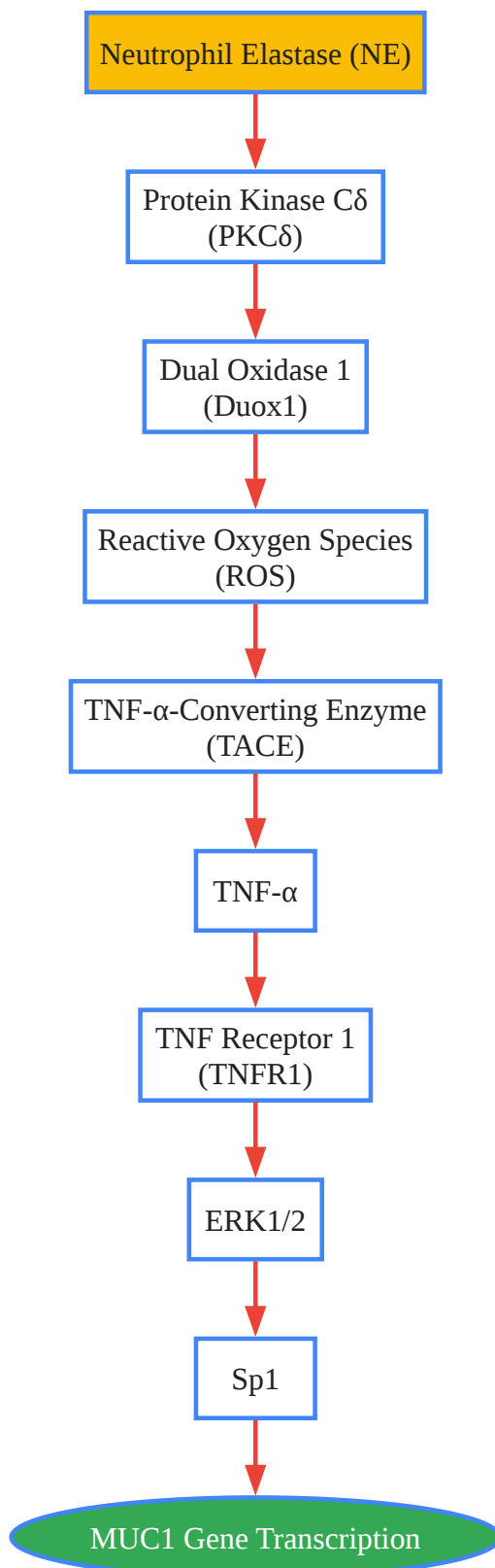
- For each time point, subtract the fluorescence of the "no enzyme" control from the fluorescence of the experimental wells.
- Plot the change in fluorescence (Δ RFU) against time (minutes). The initial linear portion of the curve represents the reaction rate.
- Calculate the slope of this linear portion (Δ RFU/min).
- Convert the rate from RFU/min to μ mol of AMC/min using the slope from the AMC standard curve:
 - Rate (μ mol/min) = (Slope of sample (Δ RFU/min)) / (Slope of AMC standard curve (RFU/ μ mol))
- Calculate the specific activity of elastase in the cell lysate:
 - Specific Activity (μ mol/min/mg) = (Rate (μ mol/min)) / (mg of protein in the well)

Visualizations



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Caption: Experimental workflow for measuring elastase activity in cell lysates.



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Caption: Simplified signaling pathway of Neutrophil Elastase-induced MUC1 transcription.[5]

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